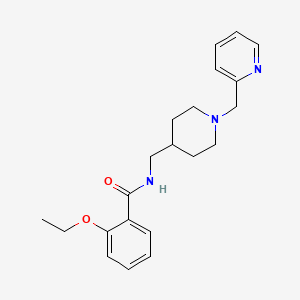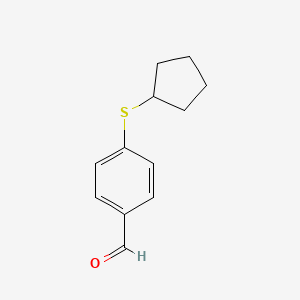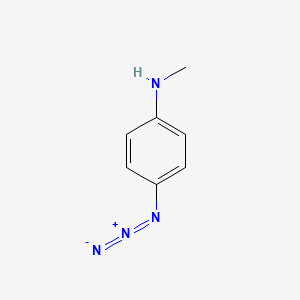
2-(2,4-dichlorophenoxy)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an organic molecule that contains functional groups such as dichlorophenoxy and oxadiazol. These groups are often found in various organic compounds, including pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a 2,4-dichlorophenoxy moiety with a 5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl moiety. The exact synthetic route would depend on the specific reactivity and compatibility of these moieties .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The dichlorophenoxy and oxadiazol groups would likely contribute to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the dichlorophenoxy group might undergo reactions typical of aromatic halides, while the oxadiazol group might participate in reactions characteristic of heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For instance, the presence of dichlorophenoxy and oxadiazol groups might affect its hydrophobicity and reactivity .Aplicaciones Científicas De Investigación
Herbicide Adsorption
Background: The compound’s structure suggests potential herbicidal activity due to its phenoxy and oxadiazole moieties.
Application: Researchers have explored using this compound for the adsorption of herbicides. Specifically, it has been studied for its ability to remove 2-(2,4-dichlorophenoxy)propanoic acid (2,4-DP) from aqueous solutions. Aluminum hydroxides synthesized via anodic dissolution of sacrificial aluminum anodes were found to be effective adsorbents . The optimization of parameters such as current density, pH, temperature, and inter-electrode distance significantly influenced the removal efficiency. The Langmuir adsorption isotherm described the adsorption behavior, and the second-order kinetic model best represented the adsorption process. Thermodynamic analysis indicated that the adsorption was feasible, spontaneous, and endothermic.
Transporter Function
Background: The compound’s phenoxymethyl group may interact with cellular transporters.
Application: Studies have investigated the utilization of this compound by transporters. For instance, the expression of the tfdK gene and proper function of the transporter were assessed. Uncouplers like carbonylcyanide m-chlorophenylhydrazone (CCCP) affected the influx of 2,4-D, indicating its interaction with transporters .
Chemical Structure
Background: Understanding the compound’s structure is crucial for predicting its behavior.
Application: The chemical structure of (2,4-Dichlorophenoxy)acetamide is represented as follows:
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O4/c18-11-6-7-14(13(19)8-11)25-9-15(23)20-17-22-21-16(26-17)10-24-12-4-2-1-3-5-12/h1-8H,9-10H2,(H,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOFDKFQXYPUCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2395795.png)
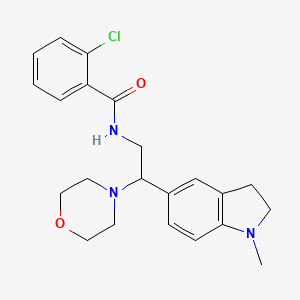
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2395799.png)
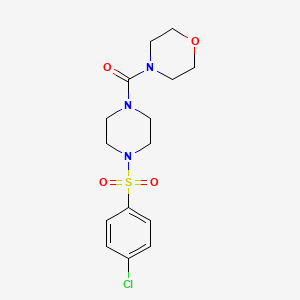

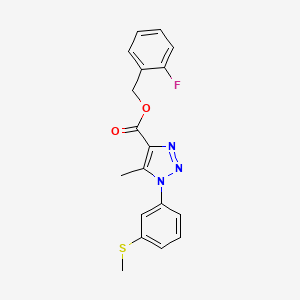
![N-(2,4-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2395807.png)
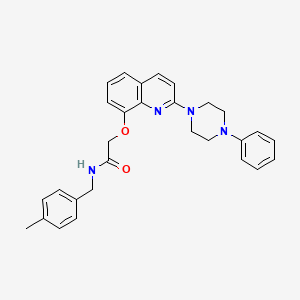
![1-[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2395810.png)
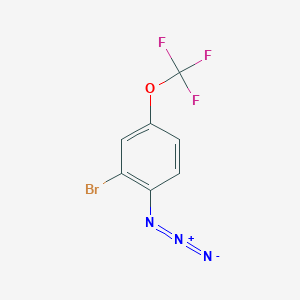
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2395812.png)
